molecular formula C8H5F5O B1601922 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 887268-36-2

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1601922
CAS No.: 887268-36-2
M. Wt: 212.12 g/mol
InChI Key: HGSJHYRBXANKCM-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group. It is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

The synthesis of 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Catalyst: Copper(I) iodide or palladium-based catalysts

    Solvent: Dimethylformamide or toluene

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or hydrocarbons.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium amide in liquid ammonia

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in ether

Major products formed from these reactions include substituted benzene derivatives, quinones, and alcohols.

Scientific Research Applications

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards specific biological targets. The compound can modulate the activity of enzymes by forming stable complexes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substitution patterns on the benzene ring.

    1,1,2,2-Tetrafluoroethoxybenzene: Lacks the fluorine atom on the benzene ring, resulting in different chemical and physical properties.

    4-Fluorophenyl 1,1,2,2-tetrafluoroethyl ether: Another closely related compound with similar applications but distinct reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSJHYRBXANKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560490
Record name 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-36-2
Record name 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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